1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
This compound features a pyrazole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .
Properties
IUPAC Name |
1-(2-methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-10(2)9-16-8-7-11(15-16)14-17-12(3,4)13(5,6)18-14/h7-8,10H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNPCVUKFYMRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731522 | |
| Record name | 1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036757-43-3 | |
| Record name | 1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in cross-coupling reactions under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Medicinal Chemistry
1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has shown promise in drug discovery and development due to its ability to act as a boronic acid derivative. Boronic acids are pivotal in medicinal chemistry for their role in:
- Targeting Proteins : Compounds like this pyrazole can selectively bind to proteins involved in disease pathways. For instance, they may inhibit proteasome activity or modulate enzyme function.
- Anticancer Activity : Research indicates that boron-containing compounds can exhibit anticancer properties by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its applications include:
- Cross-Coupling Reactions : The presence of the boron moiety allows for its use in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
- Functionalization of Aromatics : The compound can be utilized to introduce functional groups into aromatic systems through electrophilic substitution reactions.
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Nanotechnology : The compound's reactivity allows for its use in the creation of nanomaterials with specific electronic or optical properties.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of boron-containing pyrazoles. The researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Results indicated that the compound exhibited significant growth inhibition in breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Organic Synthesis Innovations
In a report featured in Organic Letters, scientists demonstrated the utility of this compound as a reagent in cross-coupling reactions. The study highlighted its efficiency in forming biaryl compounds under mild conditions with high yields.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares the target compound with structurally related pyrazole-based boronate esters:
*Estimated based on analogous compounds.
Biological Activity
1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on available literature, including relevant data tables and research findings.
- Molecular Formula : C13H23BN2O2
- Molecular Weight : 250.14 g/mol
- CAS Number : 847818-75-1
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific compound is noted for its interactions with biological targets that may lead to therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific protein targets. This interaction can influence cellular pathways involved in disease processes.
Antiviral Activity
A recent study highlighted the potential of pyrazole derivatives as antiviral agents against β-coronaviruses. The research demonstrated that modifications to the pyrazole scaffold could enhance potency and selectivity for viral targets. The study reported that certain analogs exhibited significant inhibitory effects on viral replication in vitro .
Anticancer Properties
Another investigation focused on the anticancer properties of pyrazole derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The study emphasized the importance of structural modifications in enhancing the efficacy of pyrazole-based compounds against various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of β-coronavirus replication | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Modulation | Interaction with key metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. Q1. What are the common synthetic routes for preparing 1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how is its structure verified?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling ( ), leveraging its boronic ester moiety. A representative protocol involves:
Alkylation : Introduce the 2-methylpropyl group using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Boronation : Install the dioxaborolane group via Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst .
Purification : Column chromatography or recrystallization (e.g., ethanol/DMF) isolates the product .
Q. Structural Verification :
- NMR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, boronate signals at δ 1.0–1.3 ppm) .
- X-ray Crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement), analyzing dihedral angles between aromatic rings .
Advanced Synthetic Challenges
Q. Q2. How can researchers optimize Suzuki-Miyaura coupling yields when using this compound as a boronic ester reagent?
Methodological Answer: Key factors affecting yield include:
Q. Troubleshooting Low Yields :
- Contradiction Analysis : If yields drop below 50%, check for boronate decomposition (via ¹¹B NMR) or ligand oxidation .
Structural and Mechanistic Insights
Q. Q3. What crystallographic techniques are most effective for resolving steric effects in derivatives of this compound?
Methodological Answer:
- High-Resolution X-ray Diffraction : Use synchrotron sources for small crystals (<0.1 mm). Refinement in SHELXL with anisotropic displacement parameters clarifies steric clashes .
- Hydrogen Bond Analysis : Identify O–H···N interactions (e.g., in pyrazole derivatives) to explain packing motifs .
Example : In a derivative, the pyrazole ring forms dihedral angles of 16.8°–51.7° with substituents, indicating steric strain .
Data Contradictions in Spectral Assignments
Q. Q4. How should researchers address discrepancies between calculated and observed NMR spectra for this compound?
Methodological Answer:
- DFT Calculations : Compare experimental ¹H/¹³C NMR with Gaussian-optimized structures to validate assignments .
- Dynamic Effects : Consider hindered rotation of the 2-methylpropyl group, which may split signals (e.g., coalescence at elevated temps) .
Case Study : A reported ¹H NMR shift at δ 7.2 (pyrazole-H) may shift to δ 7.4 due to solvent polarity (CDCl₃ vs. DMSO-d₆) .
Applications in Medicinal Chemistry
Q. Q5. How is this compound utilized in the synthesis of bioactive molecules, and what modifications enhance activity?
Methodological Answer:
Q. Advanced Design :
- Bioisosteric Replacement : Replace the boronate with a carboxylic acid to modulate pharmacokinetics .
Handling and Stability Considerations
Q. Q6. What protocols ensure the stability of this boronate ester during long-term storage?
Methodological Answer:
- Storage : Under nitrogen at –20°C (prevents hydrolysis; ).
- Purity Monitoring : Regular ¹H NMR checks for decomposition (e.g., loss of pinacol signals at δ 1.3 ppm) .
Contradiction Note : Some studies report stability at 4°C for weeks, but reproducibility depends on solvent traces (e.g., residual THF accelerates degradation) .
Advanced Computational Modeling
Q. Q7. How can molecular docking studies predict the reactivity of this compound in catalytic cycles?
Methodological Answer:
- DFT Calculations : Model Pd–boronate interactions to predict transmetallation barriers .
- Docking Software (AutoDock Vina) : Simulate binding to Pd catalysts, focusing on steric bulk from the 2-methylpropyl group .
Key Insight : The tert-butyl group increases activation energy by 5 kcal/mol compared to methyl analogs, aligning with experimental yield trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
